Methyl 5-fluoropyrimidine-2-carboxylate is an organic compound characterized by the molecular formula . It is a derivative of pyrimidine, which is a heterocyclic aromatic compound. The unique structure of methyl 5-fluoropyrimidine-2-carboxylate includes a fluorine atom at the 5-position of the pyrimidine ring and a carboxylate ester group at the 2-position, making it significant in various chemical and pharmaceutical applications. This compound is recognized for its potential as an intermediate in drug synthesis and its role in biological research, particularly concerning cancer treatment and enzyme inhibition.
Methyl 5-fluoropyrimidine-2-carboxylate can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a pyrimidine derivative. Its registration number is 1227575-47-4, which allows for its identification in chemical databases. This compound is often utilized in research settings for its reactivity and biological properties.
The synthesis of methyl 5-fluoropyrimidine-2-carboxylate typically involves the fluorination of pyrimidine derivatives. A common method includes the reaction of 5-fluorouracil with methanol in the presence of a strong acid catalyst, which facilitates the formation of the desired ester.
Methyl 5-fluoropyrimidine-2-carboxylate features a pyrimidine ring with specific substituents:
The molecular weight of methyl 5-fluoropyrimidine-2-carboxylate is approximately 156.11 g/mol. The compound's structure can be represented as follows:
Methyl 5-fluoropyrimidine-2-carboxylate is involved in several types of chemical reactions:
Methyl 5-fluoropyrimidine-2-carboxylate primarily targets thymidylate synthase (TS), an essential enzyme in nucleotide synthesis.
Methyl 5-fluoropyrimidine-2-carboxylate has diverse applications across several fields:
Methyl 5-fluoropyrimidine-2-carboxylate (C₆H₅FN₂O₂, MW 156.12 g/mol) exemplifies a strategically functionalized pyrimidine derivative where fluorine and ester groups occupy adjacent positions on the heterocyclic ring [2] [6]. This molecular architecture combines two critical modifications—halogenation at C5 and esterification at C2—that profoundly influence the compound's physicochemical properties and biological interactions. The C5-fluorine atom, isosteric with hydrogen yet significantly more electronegative, creates a potent electron-deficient ring system. This electronic perturbation enhances intermolecular interactions with biological targets, particularly enzymes involved in nucleotide metabolism where pyrimidines serve as natural substrates [3].
The methyl ester group at C2 provides both synthetic versatility and specific binding characteristics. As a carboxylate surrogate, it engages in hydrogen bonding and dipole interactions within enzyme active sites while serving as a synthetic handle for further derivatization into amides, acids, or other functional groups. This specific substitution pattern creates a multifaceted building block for drug design, particularly in developing thymidylate synthase (TS) inhibitors where the 5-fluoropyrimidine core mimics the natural substrate deoxyuridine monophosphate (dUMP) [3] [4]. Table 1 compares key structural and electronic features of methyl 5-fluoropyrimidine-2-carboxylate against related pyrimidine derivatives, highlighting its distinctive properties.
Table 1: Structural and Electronic Comparison of Pyrimidine Derivatives
Compound | C2 Substituent | C5 Substituent | Molecular Weight (g/mol) | Key Electronic Features | Biological Relevance |
---|---|---|---|---|---|
Methyl 5-fluoropyrimidine-2-carboxylate | CO₂CH₃ | F | 156.12 | Strong electron deficiency at C4/C6 | TS inhibition, RNA incorporation |
5-Fluorouracil | H | F | 130.08 | Moderate electron deficiency | Antimetabolite therapy |
Methyl pyrimidine-2-carboxylate | CO₂CH₃ | H | 138.13 | Localized electron deficiency at C4/C6 | Synthetic intermediate |
5-Fluoropyrimidine-2-carboxylic acid | CO₂H | F | 142.09 | Zwitterionic potential | Direct enzyme interaction |
The presence of both fluorine and ester groups enables unique reactivity patterns essential for constructing complex pharmaceutical agents. For example, the electron-withdrawing ester group activates adjacent ring positions toward nucleophilic substitution, while the fluorine serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) [5] [8]. This dual functionality explains its role as a precursor to bioactive molecules like 5-fluorouracil derivatives, which have revolutionized chemotherapy regimens for colorectal and breast cancers [4] [7]. The compound (CAS 1227575-47-4) maintains stability under standard storage conditions (2-8°C in sealed containers), further enhancing its utility as a synthetic building block [2] [6].
The development of fluorinated pyrimidines originated with Charles Heidelberger's landmark 1957 synthesis of 5-fluorouracil (5-FU), designed as a uracil mimic that could disrupt DNA synthesis [4] [7]. This first-generation antimetabolite established fluoropyrimidines as cornerstone chemotherapeutic agents but suffered significant limitations: poor oral bioavailability, rapid catabolism by dihydropyrimidine dehydrogenase (DPD), and systemic toxicity. These challenges drove the development of prodrug strategies and synthetic methodologies for more complex fluoropyrimidines, culminating in advanced derivatives like Methyl 5-fluoropyrimidine-2-carboxylate [3] [7].
The emergence of modern fluorination techniques marked a pivotal advancement. Early methods relied on hazardous fluorinating agents like fluorine gas or HF/pyridine complexes, which offered poor regiocontrol. Contemporary approaches employ specialized reagents such as silver(II) fluoride (AgF₂) for direct C-H fluorination and catalytic methods for C-F bond formation, enabling precise fluorination at the C5 position of pre-formed pyrimidine rings [5] [8]. Simultaneously, innovations in esterification methodologies evolved from harsh acid-catalyzed Fischer esterification to mild coupling reagents like DCC/DMAP, allowing efficient installation of the C2-methyl ester group on sensitive fluorinated scaffolds without decomposition [8].
Table 2 highlights key milestones in fluoropyrimidine development directly relevant to Methyl 5-fluoropyrimidine-2-carboxylate synthesis and application:
Table 2: Historical Milestones in Fluoropyrimidine Chemistry
Year Range | Key Development | Impact on Compound Development |
---|---|---|
1957-1962 | Synthesis and FDA approval of 5-fluorouracil | Established therapeutic potential of 5-fluoropyrimidines |
1970s-1980s | Introduction of SNAr methodologies for fluoro-heteroarenes | Enabled selective C2 functionalization of fluoropyrimidines |
1990s | Development of oral prodrugs (Capecitabine) | Validated ester-containing fluoropyrimidine prodrug concept |
Early 2000s | Catalytic C-H fluorination techniques | Provided efficient routes to 5-fluoropyrimidine precursors |
2010-Present | Late-stage functionalization protocols | Allowed diversification of Methyl 5-fluoropyrimidine-2-carboxylate |
The synthesis of Methyl 5-fluoropyrimidine-2-carboxylate specifically benefited from multicomponent reaction (MCR) technologies developed in the 2010s. Techniques such as oxidative [3+2+1] annulations involving amidines, ketones, and carbon sources provided efficient routes to polysubstituted pyrimidines under green chemistry principles [8]. These advances addressed historical challenges in regioselectivity and functional group compatibility, making this compound commercially accessible through suppliers like Synquest Labs (Product Number 4H23-3-0E) [2]. Modern production employs sustainable activation methods including microwave irradiation and ultrasonication, significantly improving yield and purity compared to traditional thermal methods [3].
Halogenation, particularly fluorination at the C5 position, profoundly alters the pyrimidine ring's electronic landscape. The fluorine atom's strong electron-withdrawing effect (-I effect) creates a significant positive electrostatic potential at C4 and C6, activating these positions toward nucleophilic attack. This electronic activation is fundamental for the compound's participation in nucleophilic aromatic substitution (SNAr) reactions, where the fluoride serves as an outstanding leaving group due to its high electronegativity and small atomic radius [5] [8]. The C5-fluorine also imparts enhanced metabolic stability by resisting oxidative degradation, a common limitation in non-halogenated heterocycles undergoing hepatic metabolism [3].
The methyl ester at C2 operates synergistically with the C5-fluorine to enhance the ring's electron deficiency. This ester group serves dual purposes: as a carboxylic acid bioisostere for target engagement and as a versatile synthetic handle for downstream derivatization. The electron-withdrawing nature of the ester carbonyl further polarizes the ring system, amplifying the activating effect of the C5-fluorine toward SNAr. Consequently, Methyl 5-fluoropyrimidine-2-carboxylate undergoes substitution at C4 under remarkably mild conditions compared to non-fluorinated analogs. Table 3 details the functionalization reactions enabled by this strategic substitution pattern:
Table 3: Functionalization Pathways Enabled by Halogenation and Esterification
Functionalization Type | Reaction Conditions | Key Products | Synthetic Utility |
---|---|---|---|
Nucleophilic Aromatic Substitution (C4) | Amines: iPr₂NEt, DMSO, 120°C [5] | 4-Aminopyrimidine derivatives | Access to kinase inhibitor scaffolds |
Thiols: NaSR, THF, 50°C [5] | 4-Sulfanylpyrimidines | HIV protease inhibitor intermediates | |
Alcohols: KOtBu, THF, 50°C [5] | 4-Alkoxypyrimidines | Building blocks for antiviral agents | |
Ester Hydrolysis | NaOH/H₂O or LiOH/THF [8] | 5-Fluoropyrimidine-2-carboxylic acid | Direct enzyme inhibitor (TS, DHFR) |
Ester Derivatization | Amidation: coupling reagents (EDC, HATU) [8] | Pyrimidine-2-carboxamides | Enhanced target affinity and pharmacokinetics |
Reduction: DIBAL-H or LiAlH₄ [8] | 2-(Hydroxymethyl)-5-fluoropyrimidine | Prodrug linker component | |
Cross-Coupling | Suzuki-Miyaura: Pd catalysis [5] | 4-Aryl-5-fluoropyrimidine-2-carboxylates | Kinase inhibitor cores (e.g., EGFR, VEGFR) |
The methyl ester group enables critical downstream transformations through simple hydrolysis to 5-fluoropyrimidine-2-carboxylic acid or conversion to amides via coupling reactions. This carboxylic acid functionality mimics natural pyrimidine nucleotides like orotic acid, allowing direct interaction with enzymes in nucleotide biosynthesis pathways [3] [4]. Moreover, the ester can be selectively modified in the presence of the C5-fluorine, leveraging differences in reactivity—a crucial advantage for sequential functionalization strategies in complex molecule synthesis [5] [8].
Recent advances in late-stage functionalization capitalize on this compound's reactivity profile. The C-H fluorination/SNAr sequence developed by Buchwald and others allows direct conversion of pyrimidine derivatives to Methyl 5-fluoropyrimidine-2-carboxylate analogs, followed by nucleophilic displacement under mild conditions compatible with complex pharmaceuticals [5]. This methodology exemplifies how strategic placement of fluorine and ester groups creates a versatile platform for generating structurally diverse libraries for drug discovery, particularly in oncology and infectious disease research where fluoropyrimidines demonstrate established efficacy [3] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1